molecular formula C7H12N2O2 B237813 Mubenoside A CAS No. 135630-75-0

Mubenoside A

Cat. No. B237813
CAS RN: 135630-75-0
M. Wt: 885 g/mol
InChI Key: OYDWTLURLATONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mubenoside A is a natural product that has been isolated from the roots of the medicinal plant, Anemone taipaiensis. It has been found to have various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. Due to its potential therapeutic properties, this compound has gained significant attention in the scientific community in recent years.

Scientific Research Applications

Genomic Responses in Mouse Models

Mouse models are crucial in biomedical research for exploring pathophysiological mechanisms and evaluating new therapeutic approaches. A study by Takao and Miyakawa (2013) highlights the importance of genomic responses in mouse models, particularly in studying human inflammatory diseases. This research is relevant as it emphasizes the need for precise animal models in drug research, which could include the study of compounds like Mubenoside A (Takao & Miyakawa, 2013).

Software Design in Scientific Research

The digitalization of scientific research, including the study of compounds like this compound, requires efficient software design. Roure and Goble (2009) discuss the Taverna Workbench and myExperiment social website, which are designed for scientists to automate routine activities and share experiments. This approach facilitates the efficient study of compounds in translational medicine and biomedicine (Roure & Goble, 2009).

Toxicological Evaluation in Alternative Models

The study by Lee et al. (2017) on the toxicity of etoposide in Caenorhabditis elegans and 3T3‐L1 normal murine cells offers a perspective on alternative methods for evaluating the toxicity of compounds, which can be applied to this compound. This approach includes assessing the effects on growth, egg laying, hatching, and reproductive tissues in nematodes, as well as cell proliferation and apoptosis in murine cells (Lee, Kim, Jung, & Kang, 2017).

Rapid Application Development in Biomedicine

Glez-Peña et al. (2010) introduce AIBench, a Java desktop application framework for scientific software development in translational biomedicine. This framework is relevant for the study of this compound, as it supports the rapid development of applications with advanced functionalities for biomedical research (Glez-Peña, Reboiro-Jato, Maia, Rocha, Díaz, & Riverola, 2010).

Workflow Environment for Life Sciences

Oinn et al. (2006) discuss the development of the Taverna Workbench, a tool for composing and executing workflows in life sciences research. Such a workflow environment can be instrumental in the study of this compound, enabling researchers to coordinate the use of analysis programs and information repositories effectively (Oinn et al., 2006).

properties

CAS RN

135630-75-0

Molecular Formula

C7H12N2O2

Molecular Weight

885 g/mol

IUPAC Name

2-hydroxy-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C45H72O17/c1-40(2)26-9-12-44(6)27(8-7-21-22-17-41(3,56)13-15-45(22,39(54)55)16-14-43(21,44)5)42(26,4)11-10-28(40)60-38-35(62-37-33(53)30(50)24(48)20-58-37)34(31(51)25(18-46)59-38)61-36-32(52)29(49)23(47)19-57-36/h7,22-38,46-53,56H,8-20H2,1-6H3,(H,54,55)

InChI Key

OYDWTLURLATONI-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C

synonyms

3,20-dihydroxy-30-norolean-12-en-28-oic acid 3-O-(beta-xylopyranosyl(1-2)-alpha-arabinopyranosyl(1-3))-beta-glucopyranside
mubenoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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